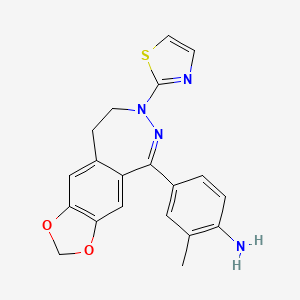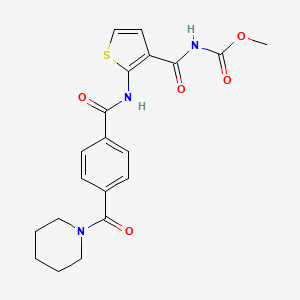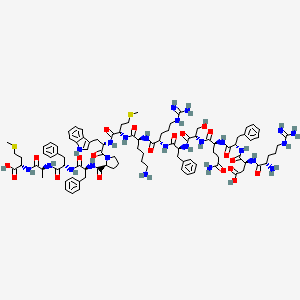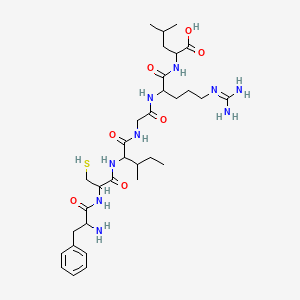
Ms-PEG3-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ms-PEG3-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide (NHS) and a methylsulfonyl (Ms) group. The process typically includes the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N,N’-disuccinimidyl carbonate (DSC) to form PEG-NHS.
Introduction of Methylsulfonyl Group: The activated PEG-NHS is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using DSC.
Scaling Up Reactions: The subsequent reactions with NHS and methylsulfonyl chloride are scaled up, ensuring precise control over reaction conditions to maintain product purity and yield
Chemical Reactions Analysis
Types of Reactions
Ms-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group. The key reactions include:
Amide Bond Formation: Reacts with primary amines to form stable amide bonds.
Hydrolysis: In aqueous environments, the NHS ester can hydrolyze, leading to the formation of the corresponding carboxylic acid
Common Reagents and Conditions
Reagents: Primary amines, triethylamine, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-37°C) in anhydrous conditions to prevent hydrolysis
Major Products
Amide Derivatives: The primary product formed when reacting with primary amines.
Carboxylic Acids: Formed upon hydrolysis of the NHS ester
Scientific Research Applications
Ms-PEG3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates the conjugation of proteins and peptides, enhancing their stability and solubility.
Medicine: Employed in drug development for targeted therapy, particularly in cancer treatment.
Industry: Utilized in the production of bioconjugates and PEGylated compounds to improve the pharmacokinetics of therapeutic agents .
Mechanism of Action
Ms-PEG3-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is highly efficient and occurs under mild conditions, making it suitable for modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG3-NHS ester: Similar in structure but contains a biotin moiety, used for biotinylation of proteins.
Methyl-PEG-NHS ester: Contains a methyl group instead of a methylsulfonyl group, used for PEGylation of proteins
Uniqueness
Ms-PEG3-NHS ester is unique due to the presence of the methylsulfonyl group, which provides additional reactivity and stability compared to other PEG-NHS esters. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where enhanced stability and reactivity are desired .
Properties
Molecular Formula |
C14H23NO10S |
|---|---|
Molecular Weight |
397.40 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H23NO10S/c1-26(19,20)24-11-10-23-9-8-22-7-6-21-5-4-14(18)25-15-12(16)2-3-13(15)17/h2-11H2,1H3 |
InChI Key |
CBHBUGXCSPRBMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)
![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)

![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)




![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)

![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)
